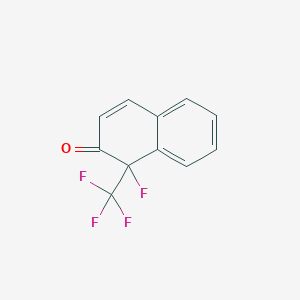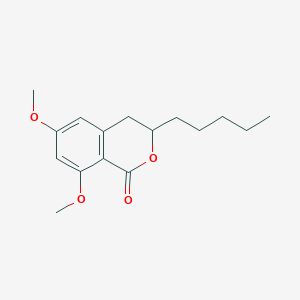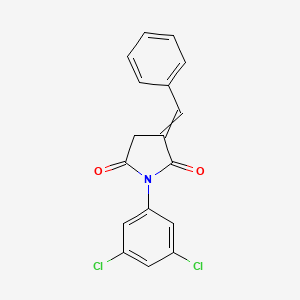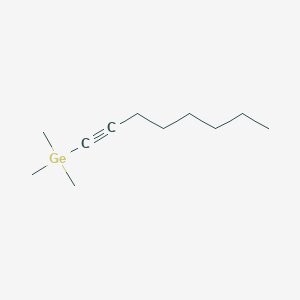
Trimethyl(oct-1-YN-1-YL)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(oct-1-YN-1-YL)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a trimethyl group and an oct-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-1-YL)germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Preparation of the Organolithium Reagent: The oct-1-yn-1-yl group is introduced by reacting oct-1-yne with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).
Formation of the Organogermanium Compound: The organolithium reagent is then reacted with germanium tetrachloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(oct-1-YN-1-YL)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The trimethyl and oct-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce germane derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(oct-1-YN-1-YL)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.
Biology: Research is ongoing to explore its potential biological activities and therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Trimethyl(oct-1-YN-1-YL)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of germanium.
Trimethylstannylacetylene: Contains tin instead of germanium.
Trimethylplumbylacetylene: Contains lead instead of germanium.
Uniqueness
Trimethyl(oct-1-YN-1-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Eigenschaften
CAS-Nummer |
62857-79-8 |
|---|---|
Molekularformel |
C11H22Ge |
Molekulargewicht |
226.92 g/mol |
IUPAC-Name |
trimethyl(oct-1-ynyl)germane |
InChI |
InChI=1S/C11H22Ge/c1-5-6-7-8-9-10-11-12(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
PGMFMANPRYBEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#C[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


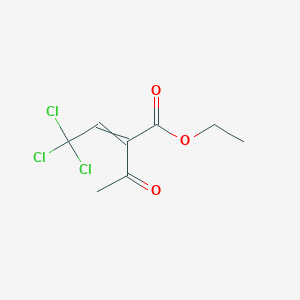
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)

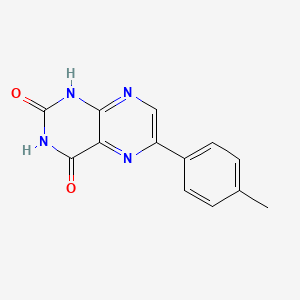
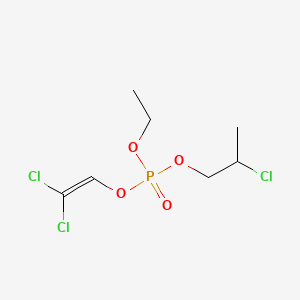
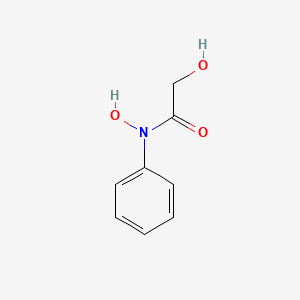

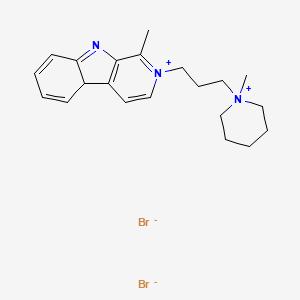
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
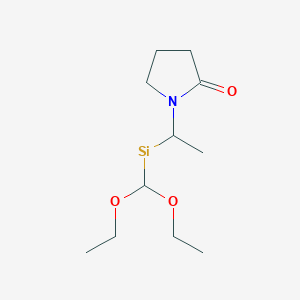
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
